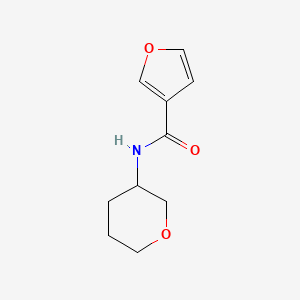

N-(oxan-3-yl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

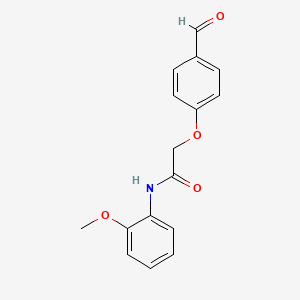

Molecular Structure Analysis

Furan carboxamides have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . Two key functionalities can be identified in all commercially available furan carboxamides: an electron-rich furan moiety and an anilide ring .Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .Wissenschaftliche Forschungsanwendungen

Model Compounds for Photochemistry Studies

“N-(oxan-3-yl)furan-3-carboxamide” is used as a model compound to study the competition between two modes of indirect photochemistry . The compound helps in understanding the structure-reactivity relationships in photodegradation reactions .

Investigation of Singlet Oxygen and Triplet Chromophoric Dissolved Organic Matter

The compound is used to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . These are photochemically produced reactive intermediates responsible for the photodegradation of several micropollutants in sunlit surface waters .

Environmental Photochemistry

Due to its unique chemical structure, “N-(oxan-3-yl)furan-3-carboxamide” is used in environmental photochemistry as a model to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .

Fungicidal Agents

Carboxamide compounds, like “N-(oxan-3-yl)furan-3-carboxamide”, have been used as fungicides for half a century . They are used in the treatment of fungal diseases of temperate grains and cereals .

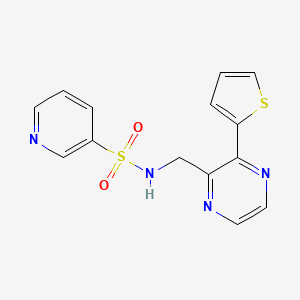

Synthesis of Novel Derivatives

“N-(oxan-3-yl)furan-3-carboxamide” is used as a base compound for the synthesis of novel carboxamide and sulfonamide substituted coumarin derivatives . Some of these derivatives have shown potential activities against six phytopathogenic fungi .

Study of Polysubstituted Furan-3(4)-carboxylates

“N-(oxan-3-yl)furan-3-carboxamide” is used in the synthesis of polysubstituted furan-3(4)-carboxylates . These compounds have various applications in scientific research .

Wirkmechanismus

Target of Action

N-(oxan-3-yl)furan-3-carboxamide is a derivative of furan, a class of organic compounds that have been employed as medicines in a number of distinct disease areas . Furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The primary targets of N-(oxan-3-yl)furan-3-carboxamide are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .

Mode of Action

Furan derivatives are known to interact with their targets in a way that disrupts essential biological processes, leading to the death of the bacterial cells

Biochemical Pathways

Furan derivatives are known to interfere with several bacterial processes, which could include dna replication, protein synthesis, and cell wall synthesis . The disruption of these processes can lead to the death of the bacterial cells .

Result of Action

The result of N-(oxan-3-yl)furan-3-carboxamide’s action is the death of bacterial cells, leading to the resolution of bacterial infections . This is achieved through the disruption of essential bacterial processes, as mentioned above .

Action Environment

The action of N-(oxan-3-yl)furan-3-carboxamide can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of furan carboxamides This could potentially affect the stability and efficacy of N-(oxan-3-yl)furan-3-carboxamide

Eigenschaften

IUPAC Name |

N-(oxan-3-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCWBIBCPSRDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-3-yl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)